molecular formula C20H20Cl2N2O4 B298150 tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No. B298150
M. Wt: 423.3 g/mol
InChI Key: NGHUCVPAKQXHAX-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Additionally, we will also explore future directions for research in this area.

Mechanism of Action

The mechanism of action of tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can induce anti-inflammatory and anti-cancer effects in vitro and in vivo. Additionally, this compound has been shown to have low toxicity levels in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate in lab experiments is its ability to target specific cells and tissues. This compound can be used as a drug delivery system to target cancer cells specifically. Additionally, this compound has low toxicity levels, making it suitable for use in animal studies. However, one limitation of using this compound in lab experiments is its high cost of synthesis.

Future Directions

There are several future directions for research in the area of tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate. One potential area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the field of materials science. Finally, more research is needed to understand the long-term effects of this compound on animal models.

Synthesis Methods

The synthesis of tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate involves several steps. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. The second step involves the reaction of 2,4-dichlorobenzohydrazide with (E)-4-((tert-butoxycarbonyl)amino)-2-(bromomethyl)-phenol to form tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate. This synthesis method has been optimized to produce high yields of the compound with purity.

Scientific Research Applications

Tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has been extensively researched for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. In addition, this compound has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In the field of materials science, this compound has been studied for its potential use in the development of new materials with unique properties.

properties

Product Name

tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H20Cl2N2O4/c1-20(2,3)28-18(25)12-27-15-7-4-13(5-8-15)11-23-24-19(26)16-9-6-14(21)10-17(16)22/h4-11H,12H2,1-3H3,(H,24,26)/b23-11+

InChI Key

NGHUCVPAKQXHAX-FOKLQQMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.